molecular formula C12H16BrNO B8440377 3-bromo-N,N-diethyl-2-methyl-benzamide

3-bromo-N,N-diethyl-2-methyl-benzamide

Cat. No.: B8440377
M. Wt: 270.17 g/mol
InChI Key: MPEWQHUPNUOKKT-UHFFFAOYSA-N
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Description

3-Bromo-N,N-diethyl-2-methyl-benzamide is a brominated benzamide derivative characterized by a benzamide backbone substituted with a bromine atom at the 3-position, a methyl group at the 2-position, and diethylamine groups at the N-terminus. Its molecular formula is C₁₂H₁₅BrN₂O, with a molecular weight of 283.17 g/mol.

Properties

Molecular Formula

C12H16BrNO

Molecular Weight

270.17 g/mol

IUPAC Name

3-bromo-N,N-diethyl-2-methylbenzamide

InChI

InChI=1S/C12H16BrNO/c1-4-14(5-2)12(15)10-7-6-8-11(13)9(10)3/h6-8H,4-5H2,1-3H3

InChI Key

MPEWQHUPNUOKKT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(C(=CC=C1)Br)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between 3-bromo-N,N-diethyl-2-methyl-benzamide and related compounds:

Compound Name Molecular Formula Substituents Key Functional Groups Applications/Reactivity References
This compound C₁₂H₁₅BrN₂O 3-Br, 2-Me, N,N-diethyl Amide, Bromo, Alkyl Potential intermediate; unreported bioactivity
DEET (N,N-diethyl-3-methylbenzamide) C₁₂H₁₇NO 3-Me, N,N-diethyl Amide, Alkyl Mosquito repellent (100% efficacy at 10 mg/cm²)
3-Bromo-N,N-dimethylaniline C₈H₁₀BrN 3-Br, N,N-dimethyl Amine, Bromo Fluorination precursor (Pd-catalyzed reactions)
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₃H₁₉NO₂ 3-Me, N-(2-hydroxy-tert-butyl) Amide, Hydroxyl, Alkyl Metal-catalyzed C–H functionalization
4-Bromo-N-(2-nitrophenyl)benzamide C₁₃H₉BrN₂O₃ 4-Br, N-(2-nitrophenyl) Amide, Nitro, Bromo Structural studies (asymmetric unit with two molecules)
3-Amino-2-bromo-N,N-diethylbenzamide C₁₁H₁₄BrN₂O 2-Br, 3-NH₂, N,N-diethyl Amide, Amine, Bromo Unreported; potential pharmaceutical intermediate

Electronic and Steric Effects

  • Bromine vs.
  • Diethyl vs. Dimethyl Groups : The diethylamide group increases steric hindrance and lipophilicity compared to dimethyl analogs (e.g., 3-bromo-N,N-dimethylaniline), affecting solubility and reactivity in cross-coupling reactions .
  • Hydroxyl vs. Bromo Functionality : N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide’s hydroxyl group enables hydrogen bonding, making it suitable for directing metal-catalyzed reactions—a feature absent in the brominated target compound .

Physicochemical Properties

  • Lipophilicity : The diethyl and bromo groups in the target compound likely increase its logP compared to DEET, reducing water solubility but enhancing membrane permeability.
  • Thermal Stability : Bromine’s electronegativity may stabilize the aromatic ring against thermal degradation, a property observed in brominated sulfonamides .

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